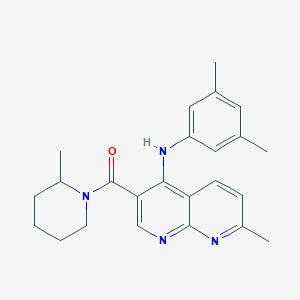

N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Description

Properties

IUPAC Name |

[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-15-11-16(2)13-19(12-15)27-22-20-9-8-17(3)26-23(20)25-14-21(22)24(29)28-10-6-5-7-18(28)4/h8-9,11-14,18H,5-7,10H2,1-4H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMARNZMEHCMJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)C)C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Dimethylphenyl Group: This step often involves a substitution reaction where the dimethylphenyl group is introduced to the naphthyridine core.

Attachment of the Piperidinyl Methanone Moiety: This final step can be accomplished through a coupling reaction, such as a Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing naphthyridine structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Targeting G Protein-Coupled Receptors (GPCRs)

The compound has been identified as a potential ligand for GPCRs, which are critical targets in drug discovery. GPCRs are involved in numerous physiological processes and are implicated in various diseases, including cancer and metabolic disorders. By modulating GPCR activity, this compound may offer therapeutic benefits in treating these conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy and reducing toxicity. Variations in the chemical structure can significantly impact biological activity. Research has focused on modifying different functional groups on the naphthyridine core to enhance its binding affinity to target proteins and improve its pharmacokinetic properties .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine on breast cancer cell lines, researchers found that the compound significantly inhibited cell proliferation at micromolar concentrations. The study utilized flow cytometry to assess apoptosis induction and Western blotting to evaluate changes in protein expression related to cell cycle regulation .

Case Study 2: GPCR Modulation

Another study investigated the compound's role as a modulator of GPCRs involved in metabolic regulation. Using radiolabeled ligand binding assays, researchers demonstrated that this compound could effectively compete with known ligands at specific GPCR subtypes, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural uniqueness lies in its 1,8-naphthyridine core, distinguishing it from acetamide or carboxamide analogs (e.g., and ). Key comparisons include:

- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () : This acetamide derivative shares the 3,5-dimethylphenyl group but lacks the naphthyridine scaffold. Its crystal structure features two molecules per asymmetric unit, influenced by meta-substituents’ steric and electronic effects.

- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () : A carboxamide with a naphthalene core and the same aryl group. It exhibits potent photosynthesis-inhibiting activity (IC50 ~10 µM), attributed to electron-withdrawing substituent effects and lipophilicity.

- Triaziflam (): A pesticide with a 3,5-dimethylphenoxy group, highlighting the agrochemical relevance of meta-dimethyl substitution.

Physical and Crystallographic Properties

Meta-substituents significantly influence solid-state behavior. For example:

- Crystal Packing: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide adopts a monoclinic system with two molecules per asymmetric unit, whereas analogs with electron-withdrawing groups (e.g., Cl) exhibit different lattice constants .

Table 1: Crystallographic Data of Selected Acetamides ()

| Compound | Crystal System | Space Group | Molecules/Asymmetric Unit |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-TCA | Monoclinic | P2₁/c | 2 |

| N-(3-chlorophenyl)-TCA | Monoclinic | P2₁/c | 1 |

Table 2: PET-Inhibiting Activity of Selected Carboxamides ()

| Compound | IC50 (µM) | Substituent Position |

|---|---|---|

| N-(3,5-dimethylphenyl)-carboxamide | ~10 | 3,5-dimethyl |

| N-(3,5-difluorophenyl)-carboxamide | ~10 | 3,5-difluoro |

Biological Activity

N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 446.5 g/mol. The structure features a naphthyridine core substituted with a dimethylphenyl group and a piperidine derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 446.5 g/mol |

| CAS Number | 1251694-92-4 |

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the naphthyridine ring followed by the introduction of the piperidine and phenyl substituents. The specific synthetic routes can vary depending on the desired purity and yield.

Anticancer Properties

Research indicates that derivatives of naphthyridines exhibit anticancer activity. A study focusing on similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism is thought to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

Naphthyridine derivatives have been explored for their ability to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibitors of this enzyme are being studied for their potential in treating Type 2 diabetes mellitus (T2DM). The compound's structure suggests it may interact with DPP-IV or similar targets, potentially leading to improved glycemic control .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. These effects could be attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses. Further research is needed to elucidate these effects specifically for this compound .

Case Studies

Several case studies have highlighted the potential therapeutic applications of naphthyridine derivatives:

- Case Study on Cancer Cell Lines : A study demonstrated that a closely related naphthyridine compound inhibited growth in breast cancer cells by inducing apoptosis through mitochondrial pathways.

- DPP-IV Inhibition : Clinical trials involving DPP-IV inhibitors showed significant reductions in HbA1c levels among T2DM patients, suggesting that similar compounds could offer therapeutic benefits beyond glucose control.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction parameters for preparing N-(3,5-dimethylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Coupling reactions (e.g., amide bond formation between the naphthyridine core and 2-methylpiperidine).

- Substitution reactions for introducing the 3,5-dimethylphenyl group.

- Critical parameters : Temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or THF), and catalyst selection (e.g., palladium-based catalysts for hydrogenation steps) .

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its molecular structure and purity?

- Analytical techniques :

- NMR spectroscopy : Assign peaks to distinguish aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and piperidine carbons.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 430.2) and isotopic patterns.

- X-ray crystallography (if applicable): Resolve bond lengths and angles, particularly for the naphthyridine core and piperidine conformation .

Q. What are the primary functional groups influencing the compound’s reactivity?

- Key groups :

- Naphthyridine core : Participates in π-π stacking and hydrogen bonding.

- 2-Methylpiperidine carbonyl : Enhances solubility and serves as a hydrogen bond acceptor.

- 3,5-Dimethylphenyl group : Contributes to hydrophobic interactions and steric effects.

- Reactivity : Susceptible to nucleophilic attack at the carbonyl group and electrophilic substitution on the aromatic rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Experimental design :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. toluene), and catalyst loading.

- Flow chemistry : Continuous-flow systems enhance heat/mass transfer and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

- Case study : Polar aprotic solvents increase intermediate solubility, improving coupling reaction yields by ~20% .

Q. What computational or experimental strategies are used to elucidate the compound’s biological targets?

- Approaches :

- Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock.

- In vitro assays : Measure IC values for enzyme inhibition (e.g., tyrosine kinases) or receptor binding affinity.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to proposed targets .

- Contradictions : Conflicting bioactivity data may arise from assay conditions (e.g., pH sensitivity of the piperidine group) .

Q. How do structural modifications (e.g., substituent variations) impact thermodynamic stability and bioactivity?

- Case studies :

- Methoxy vs. methyl groups : Methoxy substituents increase polarity but reduce membrane permeability.

- Piperidine methylation : The 2-methyl group enhances metabolic stability by sterically shielding the carbonyl .

- Thermodynamic analysis : Differential scanning calorimetry (DSC) reveals melting points (~180–220°C) correlating with crystallinity and stability .

Q. What methodologies resolve contradictions in reported biological activity data?

- Troubleshooting steps :

- Purity verification : Re-examine by LC-MS to rule out impurities (e.g., dehalogenation byproducts).

- Assay standardization : Control variables like serum concentration in cell-based assays.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.